molecular formula C11H19N B12874444 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine

1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine

Cat. No.: B12874444
M. Wt: 165.27 g/mol
InChI Key: BTLYXKLJIJINDZ-UHFFFAOYSA-N
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Description

1-(Bicyclo[310]hexan-6-ylmethyl)pyrrolidine is a compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient reaction conditions are key factors in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can lead to the formation of more saturated bicyclic compounds.

Scientific Research Applications

1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine is unique due to its specific bicyclic structure and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-(6-bicyclo[3.1.0]hexanylmethyl)pyrrolidine

InChI

InChI=1S/C11H19N/c1-2-7-12(6-1)8-11-9-4-3-5-10(9)11/h9-11H,1-8H2

InChI Key

BTLYXKLJIJINDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C3C2CCC3

Origin of Product

United States

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